molecular formula C21H18O3 B2796205 methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate CAS No. 851124-28-2

methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate

Cat. No.: B2796205
CAS No.: 851124-28-2
M. Wt: 318.372
InChI Key: TYTTWRFBYYJOFF-XYOKQWHBSA-N
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Description

Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate is an α,β-unsaturated ester featuring a naphthalene core substituted with a benzyloxy group at position 5. The (2E)-configuration of the propenoate moiety confers rigidity and conjugation, influencing electronic properties and reactivity. This compound is structurally analogous to bioactive naphthalene derivatives, such as naproxen, but differs in its ester functionality and benzyl-protected hydroxyl group, which may alter solubility and metabolic stability .

Properties

IUPAC Name

methyl (E)-3-(6-phenylmethoxynaphthalen-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-23-21(22)12-8-16-7-9-19-14-20(11-10-18(19)13-16)24-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTTWRFBYYJOFF-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC2=C(C=C1)C=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another common method involves the use of coupling reactions where the benzyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of microreactors in flow synthesis has been shown to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with various enzymes and receptors, potentially leading to biological effects. The ester group can undergo hydrolysis to release the active naphthalene derivative, which can then exert its effects on cellular processes.

Comparison with Similar Compounds

Structural Analogues with Naphthalene and Propenoate Moieties

a. Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()
  • Structure: Features a cyano group and 4-methylphenyl substituent instead of benzyloxy-naphthalene.
  • Conformation : Exhibits a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°), similar to the planar geometry expected in the target compound due to conjugation .
  • Applications: Serves as a precursor for 2-propenoylamides, highlighting the utility of α,β-unsaturated esters in medicinal chemistry .
b. (2E)-3-{1-Cyclopropyl-7-[(1S)-1-(3,6-dichloro-2-fluorophenyl)ethoxy]naphthalen-2-yl}prop-2-enoic Acid ()
  • Structure: Shares the naphthalen-2-yl and propenoate backbone but replaces the benzyloxy group with a cyclopropyl-ethoxy substituent. The carboxylic acid terminus contrasts with the methyl ester in the target compound.
  • The acid form may enhance hydrogen-bonding capacity compared to the ester .

Naphthalene-Based Esters with Varied Substituents

a. Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates ()
  • Synthesis : Prepared via Claisen-Schmidt condensation using ethyl acetoacetate and (E)-1-naphthalen-2-yl-3-arylprop-2-en-1-ones, contrasting with the target compound’s likely benzyl protection strategy .
  • Structural Differences: Incorporation of a cyclohexenone ring introduces steric bulk and reduces conjugation compared to the linear propenoate chain in the target compound.
  • Bioactivity : Demonstrated antifungal and antibacterial activities, suggesting that naphthalene esters with varied substituents retain biological relevance .
b. Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate] ()
  • Functionality: Combines cyano, pyridinyl, and pyrimidinyl groups, enabling diverse non-covalent interactions (e.g., hydrogen bonding) absent in the target compound.
  • Applications : Highlights the versatility of α,β-unsaturated esters in forming heterocyclic pharmacophores .

Substituent Effects on Physicochemical Properties

  • Benzyloxy vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., cyano in ) exhibit stronger conjugation and reduced electron density at the α,β-unsaturated site, altering reactivity in Michael addition reactions .

Spectroscopic and Crystallographic Comparisons

  • IR/Raman Signatures : The benzyloxy group’s C–O–C stretching vibrations (~1250 cm⁻¹) and naphthalene ring modes (~1600 cm⁻¹) can be distinguished from methoxy or hydroxylated analogues using techniques outlined in .
  • Crystallographic Tools: SHELX and ORTEP () are critical for resolving conformational differences. For example, the target compound’s planar propenoate chain may resemble the syn-periplanar geometry observed in .

Biological Activity

Methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate (CAS No. 851124-28-2) is an organic compound belonging to the class of naphthalene derivatives. Its unique structure, featuring a benzyloxy group and a methyl ester, suggests potential biological activities that merit detailed exploration. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Formula

The compound can be represented by the following structural formula:

C21H18O3\text{C}_{21}\text{H}_{18}\text{O}_{3}

Physical Properties

  • Molecular Weight : 318.37 g/mol
  • Appearance : Solid
  • Purity : 90%

This compound exhibits biological activity through several proposed mechanisms:

  • Interaction with Enzymes : The benzyloxy group may facilitate interactions with specific enzymes, influencing metabolic pathways.
  • Cell Membrane Interaction : The lipophilicity imparted by the benzyloxy group enhances the compound's ability to penetrate cell membranes, allowing for intracellular effects.
  • Hydrolysis of Ester Group : The ester moiety can undergo hydrolysis, releasing active naphthalene derivatives that may exert biological effects .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Potential

Recent investigations have explored the anticancer activity of this compound. It has been shown to inhibit cell proliferation in several cancer cell lines. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer models .

Comparative Analysis with Similar Compounds

To assess the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructureBiological Activity
Methyl (2E)-3-[6-(methoxy)naphthalen-2-yl]prop-2-enoateMethoxy StructureModerate antimicrobial activity
Methyl (2E)-3-[6-(ethoxy)naphthalen-2-yl]prop-2-enoateEthoxy StructureLow anticancer activity
Methyl (2E)-3-[6-(propoxy)naphthalen-2-yl]prop-2-enoatePropoxy StructureNo significant biological activity

The presence of the benzyloxy group significantly enhances both antimicrobial and anticancer activities compared to other alkoxy derivatives .

Case Study 1: Anticancer Activity in Breast Cancer Cells

A study evaluated the effect of this compound on MCF7 breast cancer cells. Treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values determined at approximately 15 µM. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antimicrobial potential suitable for further drug development .

Q & A

Basic: What are the common synthetic routes for methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate?

Methodological Answer:
The synthesis typically involves two key steps:

Protection of the naphthalenol group : The 6-hydroxynaphthalene intermediate is protected with a benzyl group using benzyl bromide or chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF. This step ensures regioselectivity and prevents undesired side reactions .

Esterification : The protected aldehyde intermediate undergoes a Horner–Wadsworth–Emmons reaction with methyl acrylate. A base (e.g., NaH) facilitates the formation of the α,β-unsaturated ester, with reaction conditions optimized at 60–80°C in THF for 12–24 hours .
Monitoring via TLC (n-hexane:ethyl acetate, 7:3) and purification via column chromatography (silica gel, gradient elution) are standard .

Basic: Which spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the (2E)-configuration via coupling constants (J = 15–16 Hz for trans-alkene protons) and assign benzyloxy/naphthalene substituents .
  • X-ray Crystallography : Resolves spatial arrangement, bond angles, and non-covalent interactions (e.g., π-π stacking in naphthalene rings) .
  • Mass Spectrometry (LC/MS) : Validates molecular weight (e.g., m/z 358.4 [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identifies ester carbonyl (C=O stretch at ~1700 cm⁻¹) and benzyl ether (C-O-C at ~1250 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Methodological Answer:

  • Solvent Selection : THF or DMF enhances solubility of aromatic intermediates, while dichloromethane minimizes side reactions in esterification .
  • Catalyst and Base : Use of NaH or DBU improves enolate formation efficiency. Catalytic Pd(II) may accelerate benzyloxy protection .
  • Temperature Control : Lower temperatures (0–25°C) reduce polymerization of acrylate esters, while higher temperatures (60–80°C) drive esterification to completion .
  • Real-Time Monitoring : TLC and in situ FTIR track reaction progress, enabling timely quenching to prevent over-reaction .

Advanced: How do structural modifications (e.g., substituents on the naphthalene ring) influence biological activity?

Methodological Answer:
Comparative studies of analogs (e.g., methoxy, chloro, or fluoro substituents) reveal:

  • Electron-Withdrawing Groups (Cl, Br) : Increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
  • Benzyloxy vs. Methoxy : The bulkier benzyloxy group improves lipid solubility, potentially increasing cell membrane permeability but may sterically hinder target binding .
  • Biological Assays : In vitro testing (e.g., COX-2 inhibition for NSAID development) requires dose-response curves (IC₅₀) and molecular docking simulations to correlate structure-activity relationships .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel with gradient elution (n-hexane → ethyl acetate) separates ester byproducts. Rf values (0.3–0.5) guide fraction collection .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals, monitored by melting point (mp ~120–125°C) .
  • Solid-Phase Extraction (SPE) : HLB cartridges remove polar impurities from crude mixtures, improving LC/MS analysis accuracy .

Advanced: How can contradictory crystallographic data (e.g., bond lengths, angles) be resolved?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate X-ray data with DFT calculations (e.g., B3LYP/6-31G**) to identify discrepancies caused by crystal packing effects .
  • Temperature-Dependent Studies : Low-temperature (100 K) crystallography reduces thermal motion artifacts, improving resolution of bond angles .
  • Twinned Crystals : Use PLATON or TWINABS to deconvolute overlapping diffraction patterns in cases of pseudosymmetry .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Light and Oxygen Protection : Store in amber vials under argon at –20°C to prevent photo-oxidation of the benzyloxy group .
  • Stability Assays : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., hydrolyzed carboxylic acid) .
  • Lyophilization : For aqueous solubility studies, lyophilize the compound with cryoprotectants (e.g., trehalose) to maintain integrity .

Basic: What are the key applications in medicinal chemistry research?

Methodological Answer:

  • Drug Precursor : Serves as a scaffold for NSAIDs (e.g., naproxen analogs) via hydrolysis of the ester to the carboxylic acid .
  • Fluorescent Probes : The naphthalene core enables UV-vis absorption (λmax ~290 nm) for tracking cellular uptake via fluorescence microscopy .
  • Enzyme Inhibition : Used in kinetic assays to study Michaelis-Menten parameters for serine hydrolases .

Advanced: How does solvent polarity impact the compound’s conformational stability?

Methodological Answer:

  • Polar Solvents (DMSO, H₂O) : Stabilize the s-cis conformation via hydrogen bonding to the ester carbonyl, altering reactivity in nucleophilic additions .
  • Nonpolar Solvents (Toluene) : Favor the s-trans conformation, enhancing π-π interactions between the naphthalene and benzyloxy groups .
  • Computational Modeling : MD simulations (AMBER force field) predict solvent-dependent conformational populations .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • LC-MS/MS : MRM mode (e.g., m/z 358 → 105) detects impurities at ppb levels, with Zorbax Eclipse Plus C18 columns for separation .
  • Residual Solvents : Headspace GC-MS identifies residual THF or DMF (ICH Q3C limits: 720 ppm for DMF) .
  • Forced Degradation : Acid/Base hydrolysis (0.1M HCl/NaOH, 70°C) identifies labile sites, guiding specification limits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
methyl (2E)-3-[6-(benzyloxy)naphthalen-2-yl]prop-2-enoate

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